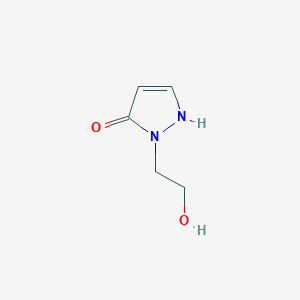
(7-メトキシナフタレン-2-イル)メタナミン
説明
(7-Methoxynaphthalen-2-yl)methanamine is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Methoxynaphthalen-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methoxynaphthalen-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
一連の(7-メトキシナフタレン-2-イル)メタナミン誘導体が合成され、その抗菌活性を評価されました。これらの化合物の最小発育阻止濃度(MIC)は、各種既知の細菌株に対してマイクロ希釈法を用いて測定されました。 この研究は、これらの誘導体が新規抗菌剤開発のための有望な候補となる可能性を示唆しています .
製薬合成
この化合物は、新規医薬品誘導体の合成に使用されています。例えば、N-(2,2-ジフェニルエチル)-2-(6-メトキシナフタレン-2-イル)プロパンアミドは、2,2-ジフェニルエタン-1-アミンとナプロキセンを反応させることで調製されました。 得られたナプロキセン誘導体は、完全に分析され、特性評価されました。これは、その医薬品への応用の可能性を示しています .
作用機序
- Its role is to prevent and treat frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- “(7-Methoxynaphthalen-2-yl)methanamine” is absorbed in the gastrointestinal tract. It reaches the urinary tract, where it exerts its effects. Hydrolysis converts it to formaldehyde. Formaldehyde is excreted via urine. The acidic urinary environment enhances its antimicrobial activity .
Result of Action
Action Environment
生化学分析
Biochemical Properties
(7-Methoxynaphthalen-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (7-Methoxynaphthalen-2-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, (7-Methoxynaphthalen-2-yl)methanamine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (7-Methoxynaphthalen-2-yl)methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, (7-Methoxynaphthalen-2-yl)methanamine can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Methoxynaphthalen-2-yl)methanamine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (7-Methoxynaphthalen-2-yl)methanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to (7-Methoxynaphthalen-2-yl)methanamine has been observed to cause changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (7-Methoxynaphthalen-2-yl)methanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, (7-Methoxynaphthalen-2-yl)methanamine can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
(7-Methoxynaphthalen-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, (7-Methoxynaphthalen-2-yl)methanamine may influence the activity of other metabolic enzymes, thereby altering the balance of various metabolic pathways .
Transport and Distribution
The transport and distribution of (7-Methoxynaphthalen-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, (7-Methoxynaphthalen-2-yl)methanamine may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of (7-Methoxynaphthalen-2-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (7-Methoxynaphthalen-2-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of (7-Methoxynaphthalen-2-yl)methanamine is essential for elucidating its precise biochemical roles .
特性
IUPAC Name |
(7-methoxynaphthalen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPRJBXQNSEOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)





![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)






![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
